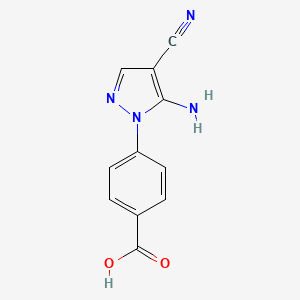

![molecular formula C22H18ClN3O3S B2465357 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 886965-00-0](/img/structure/B2465357.png)

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

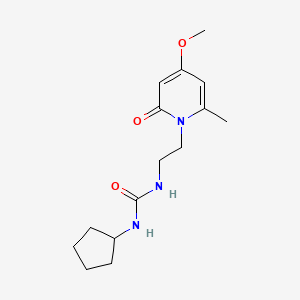

“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1 H, 13 C NMR and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the treatment of intermediate compounds with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using various techniques such as IR, 1 H, 13 C NMR and mass spectral data .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide:

Antibacterial Activity

Benzothiazole derivatives, including the compound , have shown significant antibacterial properties. They inhibit various bacterial enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . This makes them potential candidates for developing new antibacterial agents, especially against resistant bacterial strains.

Anticancer Potential

Benzothiazole compounds are known for their anticancer properties. They can induce apoptosis in cancer cells and inhibit cell proliferation. The specific compound may interact with various cellular targets, making it a promising candidate for cancer therapy research .

Anti-inflammatory Effects

Research has indicated that benzothiazole derivatives possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in inflammatory responses. This makes them useful in developing treatments for inflammatory diseases .

Antitubercular Activity

Benzothiazole derivatives have been explored for their antitubercular activity. They can inhibit key enzymes in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This application is particularly important given the rise of drug-resistant TB strains .

Neuroprotective Agents

The compound’s structure suggests potential neuroprotective effects. Benzothiazole derivatives have been studied for their ability to protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Enzyme Inhibition

The compound can act as an enzyme inhibitor, targeting specific enzymes involved in various biochemical pathways. This property is useful in drug development for diseases where enzyme dysregulation is a factor, such as metabolic disorders and certain cancers .

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar thiazole derivatives have been found to exhibit various biological effects. For instance, some thiazole derivatives have been found to inhibit cyclooxygenases (COX-1, COX-2), which are key enzymes in the inflammatory response .

properties

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O3S/c1-28-16-7-3-6-15(11-16)21(27)26(13-14-5-4-10-24-12-14)22-25-19-18(29-2)9-8-17(23)20(19)30-22/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKRDICSYBTLKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2465275.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2465281.png)

![Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate](/img/structure/B2465285.png)

![1-(3-fluoro-4-methylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2465288.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2465289.png)